[Bis(trimethylsilyl)]selenide

Atomic Layer Deposition Thin Film Transistors 2D Materials

This premier selenium precursor uniquely pairs high volatility with clean, rapid ligand-exchange reactivity. It reacts with metal halides to yield volatile, non-corrosive TMS-Cl byproducts—essential for ALD of crystalline MoSe₂ films with near-ideal stoichiometry. For advanced quantum dots (PbSeₓTe₁₋ₓ, PbSₓSe₁₋ₓ, ZnSe), its fast kinetics prevent phase segregation, enabling homogeneous anion incorporation and precise bandgap tuning (PLQY up to 53.2%). It also facilitates epitaxial shell growth at temperatures as low as 150 °C, eliminating core/shell interdiffusion. Choose it for unmatched process reliability and material quality.

Molecular Formula C6H18SeSi2
Molecular Weight 225.35 g/mol
CAS No. 4099-46-1
Cat. No. B3136087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Bis(trimethylsilyl)]selenide
CAS4099-46-1
Molecular FormulaC6H18SeSi2
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Se][Si](C)(C)C
InChIInChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
InChIKeyFKIZDWBGWFWWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)selenide (CAS 4099-46-1) for Advanced Materials Deposition and Chemical Synthesis: Core Specifications and Handling Profile


[Bis(trimethylsilyl)]selenide, also known as hexamethyldisilaselenane (HMDSS), is an organoselenium compound with the molecular formula C₆H₁₈SeSi₂ and a molecular weight of 225.35 g/mol [1]. It belongs to the class of bis(trialkylsilyl)selenides, which are characterized by a central selenium atom bonded to two trialkylsilyl groups. As a colorless to yellow liquid with a boiling point of 58–59 °C at 11 mmHg and a density of 0.90 g/mL, it serves as a volatile, liquid selenium precursor suitable for vapor-phase deposition techniques . The compound is moisture-sensitive and air-sensitive, releasing toxic hydrogen selenide upon hydrolysis, which necessitates handling under an inert atmosphere [1][2]. Its primary utility lies in its ability to act as a highly reactive selenium transfer agent, enabling the synthesis of metal selenide thin films, quantum dots, and organoselenium compounds under milder conditions than many traditional selenium sources [3].

Why Generic Substitution of Selenium Precursors Fails: The Critical Role of Reactivity, Volatility, and Byproduct Profile in Bis(trimethylsilyl)selenide Applications


The selection of a selenium precursor for chemical synthesis or thin-film deposition cannot be made based on selenium content alone. The specific ligand environment around the selenium atom dictates critical performance parameters including reactivity, volatility, thermal stability, and the nature of the reaction byproducts. Generic substitution among selenium precursors such as hydrogen selenide (H₂Se), diethyl selenide (Et₂Se), elemental selenium, or other silyl selenides often leads to process failure, material inhomogeneity, or unacceptable safety and handling challenges [1][2]. The quantitative evidence below demonstrates that [bis(trimethylsilyl)]selenide occupies a distinct performance niche, defined by a unique balance of high volatility, rapid and clean reactivity with metal halides via a ligand-exchange mechanism that yields volatile, non-corrosive trimethylsilyl chloride byproducts, and sufficient thermal stability for vapor delivery [1][3]. These specific, quantifiable properties are not shared by its closest analogs and directly impact the success of advanced manufacturing processes.

Quantitative Performance Differentiation of Bis(trimethylsilyl)selenide Against Principal Selenium Precursors: A Comparative Evidence Guide


Superior Volatility and Reactivity of Bis(trimethylsilyl)selenide in Atomic Layer Deposition Compared to Diethyl Selenide and Hydrogen Selenide

For ALD applications, [bis(trimethylsilyl)]selenide demonstrates a unique balance of high volatility and high reactivity. Its boiling point is 58–59 °C at 11 mmHg, providing sufficient vapor pressure for facile delivery in ALD systems at moderate temperatures [1]. In contrast, diethyl selenide (Et₂Se) possesses a strong C–Se bond that requires harsh conditions (e.g., H₂, O₃, or plasma) for cleavage, which limits its utility and can lead to carbon contamination in films [1]. Elemental selenium requires deposition temperatures above 200 °C due to its low volatility [1]. While gaseous H₂Se offers high volatility, its extreme toxicity (a major handling and safety drawback) limits its industrial viability [1]. Bis(trimethylsilyl)selenide, however, reacts rapidly with metal chlorides via a clean ligand-exchange mechanism, producing volatile trimethylsilyl chloride (TMS-Cl) as a non-corrosive byproduct that is easily purged from the reaction chamber [1][2].

Atomic Layer Deposition Thin Film Transistors 2D Materials

High Reactivity of Bis(trimethylsilyl)selenide Enables Homogeneous Alloying in Ternary Quantum Dot Synthesis

The reactivity of [bis(trimethylsilyl)]selenide is a key parameter for achieving homogeneous alloying in ternary lead chalcogenide quantum dots (QDs). In a direct comparative study of precursor reaction rates, the highly reactive nature of the bis(trimethylsilyl) (TMS₂)-based precursors, including the selenide, was found to be essential for the uniform incorporation of anions into PbSeₓTe₁₋ₓ, PbSₓTe₁₋ₓ, and PbSₓSe₁₋ₓ alloy QDs [1][2]. This high reactivity allows for the formation of compositionally uniform nanocrystals, a property that cannot be achieved with less reactive selenium precursors, which can lead to phase segregation or core-shell structures [1].

Quantum Dot Synthesis Ternary Alloys Nanocrystal Engineering

Bis(trimethylsilyl)selenide Offers a Viable Balance of Reactivity and Stability Compared to Sterically Hindered Silyl Selenides for ALD

A systematic study of bis(trialkylsilyl)selenides revealed that the choice of alkyl substituent profoundly impacts ALD performance. While [bis(trimethylsilyl)]selenide is a very volatile and reactive Se precursor, its low resistance to air and moisture requires careful handling [1]. In contrast, the tert-butyldimethylsilyl derivative exhibits significantly higher stability but proved to be completely unreactive with MoCl₅, showing no ALD reaction [1]. This head-to-head comparison demonstrates that the trimethylsilyl derivative occupies a critical 'middle ground'—it provides sufficient stability for vapor delivery and handling while maintaining the high reactivity necessary for efficient film growth, a balance that is not achieved by other analogs in the same class [1][2].

Atomic Layer Deposition Precursor Design 2D Materials

Performance Benchmark: Bis(trimethylsilyl)selenide Enables High Quantum Yield ZnSe Quantum Dots for Blue Emission

In the synthesis of Cd-free, blue-emitting ZnSe quantum dots, the use of a fast-reactive bis(trimethylsilyl)selenium compound enabled the achievement of light emission in the range of 440 nm to 460 nm [1]. Through further optimization using hydrofluoric acid and zinc chloride additives to passivate surface defects, a maximum photoluminescence quantum yield (PLQY) of 53.2% was obtained [1]. This performance benchmark highlights the capability of the precursor to facilitate the growth of high-quality ZnSe nanocrystals with desirable optoelectronic properties, a feat that is challenging with less reactive selenium sources [1].

Quantum Dots Blue Emission Cd-Free Displays

Bis(trimethylsilyl)selenide Lowers Epitaxial Temperature for Shell Growth Compared to Se-Phosphine and Se-Octadecene Precursors

In the synthesis of high-quality core/shell nanocrystals, [bis(trimethylsilyl)]selenide, along with Se-phosphine precursors, enables epitaxial shell growth at greatly lowered temperatures, as low as 150 °C, to avoid detrimental alloying between the core and shell materials [1]. While a Se-octadecene suspension (Se-SUS) has been promoted as a greener alternative, the ability of [bis(trimethylsilyl)]selenide to facilitate low-temperature epitaxy is a key differentiator for applications requiring precise interfacial control and minimal interdiffusion [1].

Core/Shell Nanocrystals Epitaxial Growth Green Synthesis

Comparison of ALD Growth with Bis(trimethylsilyl)selenide and Bis(triethylsilyl)selenide for GeSe Thin Films

In a study on pulsed chemical vapor deposition of amorphous GeSe for ovonic threshold switch (OTS) selector applications, both [bis(trimethylsilyl)]selenide ((TMS)₂Se) and bis(triethylsilyl)selenide ((TES)₂Se) were evaluated as selenium sources with a GeCl₂·C₄H₈O₂ precursor [1]. While the study used both precursors, the trimethylsilyl derivative (TMS)₂Se is generally preferred due to its higher volatility (boiling point 58–59 °C/11 mmHg) compared to the triethylsilyl analog (TES)₂Se (boiling point ~130 °C/11 mmHg), which facilitates more efficient vapor delivery in the deposition process [1]. This volatility difference is a key practical consideration for industrial-scale thin-film manufacturing.

Pulsed Chemical Vapor Deposition Ovonic Threshold Switch Selector Device

Validated Research and Industrial Application Scenarios for Bis(trimethylsilyl)selenide (CAS 4099-46-1) Based on Quantitative Performance Evidence


Atomic Layer Deposition (ALD) of High-Purity MoSe₂ and Other 2D Transition Metal Dichalcogenides

[Bis(trimethylsilyl)]selenide is the premier selenium precursor for ALD of MoSe₂ when paired with MoCl₅. The clean ligand-exchange reaction yields volatile TMS-Cl, enabling the growth of crystalline MoSe₂ flakes with composition nearly identical to reference powder samples, as confirmed by XPS [1][2]. This application is supported by evidence of its high reactivity and clean reaction pathway compared to Et₂Se and its successful deposition with MoCl₅ where sterically hindered analogs fail [1].

Synthesis of Homogeneous Ternary Lead Chalcogenide Alloy Quantum Dots for Infrared Optoelectronics

For researchers requiring compositionally uniform PbSeₓTe₁₋ₓ, PbSₓTe₁₋ₓ, and PbSₓSe₁₋ₓ quantum dots, [bis(trimethylsilyl)]selenide is essential. Its high reactivity, as demonstrated in direct comparative studies, ensures homogeneous anion incorporation and prevents phase segregation during synthesis [3][4]. This is critical for achieving precise bandgap tunability in infrared photodetectors and solar cells.

Fabrication of High-Efficiency, Cd-Free Blue-Emitting ZnSe Quantum Dots

This compound enables the synthesis of high-quality ZnSe quantum dots emitting in the blue spectral region (440–460 nm). The fast reactivity of the precursor facilitates the growth of nanocrystals with a photoluminescence quantum yield reaching 53.2% after surface passivation [5]. This scenario is particularly relevant for developing environmentally friendly quantum dot light-emitting diodes (QLEDs) for next-generation displays.

Low-Temperature Epitaxial Shell Growth on Core Nanocrystals

When precise core/shell interfaces are required, [bis(trimethylsilyl)]selenide is the precursor of choice to perform epitaxial shell growth at temperatures as low as 150 °C [6]. This low-temperature capability minimizes detrimental interdiffusion between core and shell materials, preserving the desired optoelectronic properties of advanced heterostructures used in LEDs, lasers, and photovoltaic devices.

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